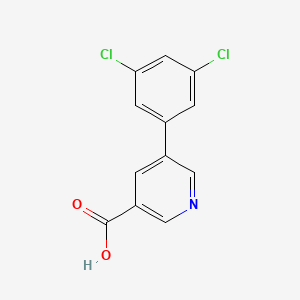

5-(3,5-Dichlorophenyl)nicotinic acid

Description

5-(3,5-Dichlorophenyl)nicotinic acid (CAS: 887973-53-7) is a halogenated nicotinic acid derivative characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and a 3,5-dichlorophenyl moiety at position 5 (Figure 1). This compound has been classified as a discontinued product in commercial catalogs, likely due to shifting research priorities or regulatory considerations . Its structural features make it a candidate for studies in medicinal chemistry, agrochemicals, and material science, particularly due to the electron-withdrawing chlorine substituents, which influence reactivity and biological activity .

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBANHRCWVIXXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646978 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-53-7 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: 3,5-dichlorophenylboronic acid, 3-bromonicotinic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: A mixture of water and an organic solvent such as ethanol or toluene

Temperature: Typically around 80-100°C

Reaction Time: Several hours, depending on the specific conditions and reagents used

Industrial Production Methods

Industrial production of 5-(3,5-Dichlorophenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

5-(3,5-Dichlorophenyl)nicotinic acid serves as an important pharmaceutical intermediate. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that compounds derived from 5-(3,5-Dichlorophenyl)nicotinic acid exhibit significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neurological Disorders

The compound has been studied for its neuroprotective effects. It is believed to modulate cholinergic signaling pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Experimental results suggest that it may enhance cognitive function and memory retention in animal models .

Anti-inflammatory Properties

Recent investigations have shown that 5-(3,5-Dichlorophenyl)nicotinic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, indicating its potential use in treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, 5-(3,5-Dichlorophenyl)nicotinic acid is utilized as an intermediate for synthesizing pesticides and herbicides. Its derivatives are being developed to target specific pests while minimizing environmental impact.

Pesticide Development

The compound is employed in the synthesis of novel pesticide formulations that are more effective against resistant pest populations. The incorporation of the dichlorophenyl group enhances the bioactivity of these compounds .

Herbicide Efficacy

Studies have demonstrated that derivatives of 5-(3,5-Dichlorophenyl)nicotinic acid can inhibit weed growth effectively without harming crop yield. This selective action makes it a valuable component in integrated pest management strategies .

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines revealed that derivatives of 5-(3,5-Dichlorophenyl)nicotinic acid significantly reduced cell viability through targeted apoptosis pathways. The results indicate a promising avenue for developing new cancer therapies.

- Neuroprotection : In experiments involving rodent models of Alzheimer's disease, administration of 5-(3,5-Dichlorophenyl)nicotinic acid led to improved memory performance on cognitive tests compared to control groups. This suggests its potential as a neuroprotective agent.

- Environmental Impact Assessment : Research assessing the environmental impact of herbicides derived from this compound demonstrated lower toxicity levels to non-target species, highlighting its suitability for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-(3,4-Dichlorophenyl)nicotinic Acid (CAS: 926255-89-2)

This analog differs only in the chlorine substitution pattern on the phenyl ring (3,4-dichloro vs. 3,5-dichloro). The altered substitution reduces symmetry and may impact intermolecular interactions, solubility, and binding affinity in biological systems. For example, in agrochemical applications, the 3,5-dichloro configuration in the target compound is associated with enhanced pesticidal activity compared to the 3,4-isomer, as seen in patent formulations .

5-(2,5-Dichlorophenyl)nicotinic Acid (CAS: 1361876-26-7)

The chlorine atoms at positions 2 and 5 on the phenyl ring introduce steric hindrance near the pyridine core. This likely reduces metabolic stability compared to the 3,5-isomer, which benefits from a more linear geometry .

Table 1: Substituent Position Effects on Physicochemical Properties

*Predicted using fragment-based methods.

Functional Group Modifications

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic Acid (CAS: 2088945-45-1)

Replacing chlorine with trifluoromethyl groups increases electron-withdrawing effects and lipophilicity (LogP ~4.1). This analog demonstrates enhanced membrane permeability in preliminary studies, making it a stronger candidate for central nervous system-targeted therapeutics .

5-(3,5-Dichlorophenyl)-5-oxopentanoic Acid (CAS: Not listed)

The substitution of the pyridine ring with a pentanoic acid chain introduces flexibility and a ketone group. This structural change likely shifts its mechanism of action, as seen in its classification as a nephrotoxic agent in rodent models, contrasting with the pesticidal use of the parent compound .

N-(3,5-Dichlorophenyl)succinimide (NDPS)

It induces severe proximal tubule damage in rats, leading to interstitial nephritis .

Nicotinic Acid and Pyrazole Derivatives

The introduction of the 3,5-dichlorophenyl group in 5-(3,5-dichlorophenyl)nicotinic acid likely enhances metabolic stability, as halogenation typically slows hepatic clearance. However, its discontinued status suggests unresolved toxicity or efficacy challenges compared to analogs like 5-methylisoxazole-3-carboxylic acid, which are active metabolites of approved drugs .

Commercial and Regulatory Status

5-(3,5-Dichlorophenyl)nicotinic acid is listed as discontinued in multiple catalogs , whereas analogs like 5-(3,4-dichlorophenyl)nicotinic acid remain available for research. This discontinuation may reflect superior performance of alternatives (e.g., trifluoromethyl derivatives in agrochemicals) or regulatory hurdles related to halogenated compounds .

Biological Activity

5-(3,5-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a dichlorophenyl group that may influence its interaction with biological targets.

The synthesis of 5-(3,5-dichlorophenyl)nicotinic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate, followed by hydrolysis under acidic conditions to yield the desired compound. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of 5-(3,5-dichlorophenyl)nicotinic acid is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme function. Additionally, it may influence signal transduction pathways through its interactions with cellular receptors.

Anticancer Activity

Recent studies have explored the anticancer potential of nicotinic acid derivatives. For instance, novel derivatives have shown selective inhibitory effects against various cancer cell lines. In particular, compounds similar to 5-(3,5-dichlorophenyl)nicotinic acid have demonstrated cytotoxicity against human cancer cells by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition correlates with reduced cell viability and increased apoptosis markers such as caspase-3 levels .

Antioxidant Properties

Research indicates that certain derivatives exhibit antioxidant activities comparable to established antioxidants like ascorbic acid. The ability to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study reported that a derivative similar to 5-(3,5-dichlorophenyl)nicotinic acid exhibited IC50 values as low as 0.068 µM against VEGFR-2, indicating potent activity against cancer cells .

- Nephrotoxicity Studies : Research on related compounds demonstrated nephrotoxic effects mediated by cytochrome P450 metabolism in animal models. This highlights the importance of metabolic pathways in assessing the safety and efficacy of such compounds .

- Comparative Analysis : When compared with other nicotinic acid derivatives, 5-(3,5-dichlorophenyl)nicotinic acid showed unique reactivity due to the positioning of chlorine atoms on the phenyl ring, influencing both its biological activity and chemical properties.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.